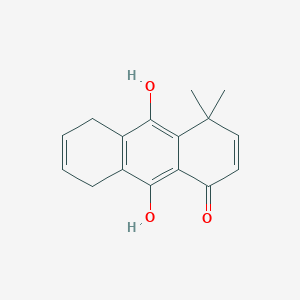
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is a complex organic compound that belongs to the anthracenone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aromatic aldehydes with ketones under basic conditions.
Hydrogenation: Reducing double bonds using hydrogen gas in the presence of a catalyst.
Hydroxylation: Introducing hydroxyl groups using oxidizing agents like osmium tetroxide.
Industrial Production Methods
Industrial production methods might involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography could be employed.
化学反应分析
Types of Reactions
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate.
Reduction: Formation of dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Introduction of functional groups via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of organic electronic materials and dyes.
作用机制
The mechanism of action of 1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- involves its interaction with molecular targets and pathways. This could include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Signal Transduction: Modulating cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
相似化合物的比较
Similar Compounds
Anthracenone: A simpler analog with similar aromatic properties.
Dihydroxyanthracene: Contains hydroxyl groups but lacks the ketone functionality.
Dimethylanthracene: Features methyl groups but may differ in reactivity.
Uniqueness
1(4H)-Anthracenone, 5,8-dihydro-9,10-dihydroxy-4,4-dimethyl- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
属性
CAS 编号 |
151051-89-7 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
9,10-dihydroxy-4,4-dimethyl-5,8-dihydroanthracen-1-one |
InChI |
InChI=1S/C16H16O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-4,7-8,18-19H,5-6H2,1-2H3 |
InChI 键 |
MFMOCIWZFSTGAR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(=O)C2=C(C3=C(CC=CC3)C(=C21)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


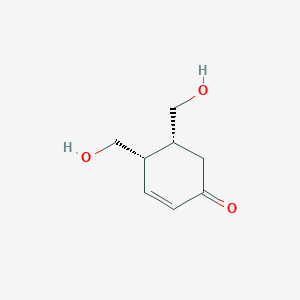
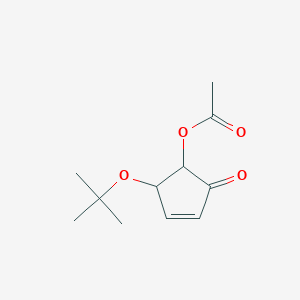
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

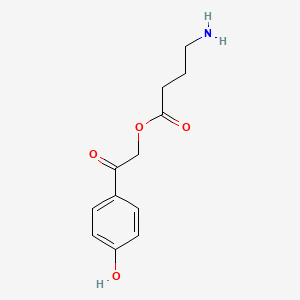
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
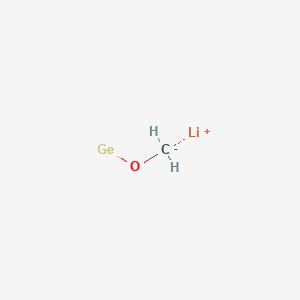
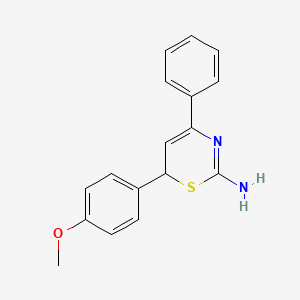
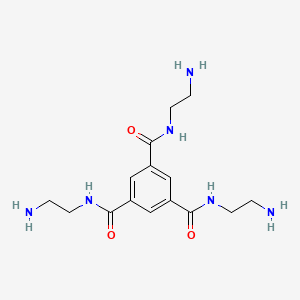
![2-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B12555816.png)
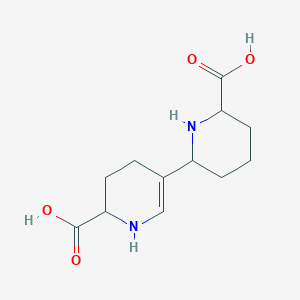
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
